2-(Benzylsulfonyl)benzoic acid
Overview
Description
2-(Benzylsulfonyl)benzoic acid is an organic compound with the molecular formula C14H12O4S It is characterized by the presence of a benzylsulfonyl group attached to a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(Benzylsulfonyl)benzoic acid is the enzyme Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
This compound acts as an inhibitor of Carbonic Anhydrase . When co-crystallized with hCA II, a form of Carbonic Anhydrase, the compound was observed in an adjacent binding pocket to the active site . This suggests a unique mode of action compared to other inhibitors .
Biochemical Pathways
It is known that the inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The inhibition of Carbonic Anhydrase by this compound can lead to a decrease in the enzyme’s activity, potentially affecting numerous physiological processes . The exact molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like this compound, is known to be influenced by external electric fields . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with benzylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the benzyl group, making it less hydrophobic.
Benzylsulfonamide: Contains an amide group instead of a carboxylic acid group.
Sulfanilic acid: Contains an amino group, leading to different reactivity and applications.
Uniqueness: 2-(Benzylsulfonyl)benzoic acid is unique due to the presence of both the benzylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-benzylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340088 | |
Record name | 2-(Benzylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13536-21-5 | |
Record name | 2-(Benzylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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